molecular formula C32H36O11 B13068951 KadsulignanD

KadsulignanD

Cat. No.: B13068951
M. Wt: 596.6 g/mol
InChI Key: CFIUOXCHUGBSDK-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KadsulignanD is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. It is a member of the lignan family, which are naturally occurring compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsulignanD involves multiple steps, starting from simple organic molecules. The synthetic route typically includes the following steps :

    Formation of the core structure: This involves the use of reagents such as TMPMgBr and Cy2BCl, followed by reactions with TiCl4, LiH, and MeMgBr.

    Functional group modifications: Various functional groups are introduced or modified using reagents like KHF2, S-Phos Pd-G2, and K3PO4.

    Final assembly: The final steps involve the use of reagents such as IBX, NaBH4, and Ru(bpy)3(PF6)2 under blue light to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

KadsulignanD undergoes various types of chemical reactions, including:

    Oxidation: Using reagents like IBX and NaBH4.

    Reduction: Involving reagents such as NaBH4.

    Substitution: Using reagents like Allyl-Br and Cs2CO3.

Common Reagents and Conditions

    Oxidation: IBX in the presence of NaBH4.

    Reduction: NaBH4 under mild conditions.

    Substitution: Allyl-Br and Cs2CO3 in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace existing functional groups with new ones .

Scientific Research Applications

KadsulignanD has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

Mechanism of Action

The mechanism of action of KadsulignanD involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

KadsulignanD can be compared with other lignan compounds, such as:

    Sesamin: Known for its antioxidant properties.

    Matairesinol: Studied for its potential anticancer activity.

    Pinoresinol: Investigated for its anti-inflammatory effects.

This compound is unique due to its specific chemical structure and the combination of biological activities it exhibits.

Properties

Molecular Formula

C32H36O11

Molecular Weight

596.6 g/mol

IUPAC Name

[14-hydroxy-18,19-dimethoxy-13,14-dimethyl-15-[(E)-2-methylbut-2-enoyl]oxy-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)28(43-30(35)16(4)10-2)19-12-20(37-7)25(38-8)27(33)32(19)13-39-26-22(32)18(23)11-21-24(26)41-14-40-21/h9-12,17,23,28,36H,13-14H2,1-8H3/b15-9+,16-10+

InChI Key

CFIUOXCHUGBSDK-KAVGSWPWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C

Origin of Product

United States

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